18:1 Dodecanyl PE

Liposome Fusion Cation-Responsive Delivery Erythrocyte Ghost Model

18:1 Dodecanyl PE uniquely modifies DOPE with a dodecanoyl (C12) group, converting its inverted hexagonal (HII) phase to a lamellar organization while preserving Ca²⁺-triggered fusogenicity. This enables stable liposome storage with triggered release upon physiological calcium exposure, a capability absent in DOPE blends with PS or PG. Its terminal carboxylic acid via an 11-carbon linker offers a defined conjugation handle with reduced non-specific adsorption compared to Succinyl-PE or Glutaryl-PE.

Molecular Formula C53H97NNaO11P
Molecular Weight 978.3 g/mol
CAS No. 474923-47-2
Cat. No. B1504350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18:1 Dodecanyl PE
CAS474923-47-2
Molecular FormulaC53H97NNaO11P
Molecular Weight978.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
InChIInChI=1S/C53H98NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-35-39-43-52(58)62-47-49(65-53(59)44-40-36-32-26-24-22-20-18-16-14-12-10-8-6-4-2)48-64-66(60,61)63-46-45-54-50(55)41-37-33-29-27-28-30-34-38-42-51(56)57;/h17-20,49H,3-16,21-48H2,1-2H3,(H,54,55)(H,56,57)(H,60,61);/q;+1/p-1/b19-17-,20-18-;/t49-;/m1./s1
InChIKeyAHHCDNFLXOEQMC-VXILFBGRSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18:1 Dodecanyl PE (CAS 474923-47-2) Phospholipid for Functionalized Liposome Procurement


18:1 Dodecanyl PE (CAS 474923-47-2), also known as N-dodecanoyl-DOPE or DOPE-NG, is a synthetic N-acyl phosphatidylethanolamine derivative consisting of a dioleoylphosphatidylethanolamine (DOPE) backbone N-acylated with a dodecanoyl (C12) group . This headgroup modification introduces a terminal carboxylic acid via an 11-carbon linker, converting the parent DOPE from a non-lamellar organizing lipid into a lamellar-organizing, anionic lipid capable of cation-responsive phase behavior [1].

Why DOPE Alone Cannot Substitute for 18:1 Dodecanyl PE in Functional Liposome Applications


Unmodified DOPE (CAS 4004-05-1) exhibits strong inverted hexagonal (HII) phase propensity, driving membrane fusion but preventing the formation of stable lamellar liposomes without auxiliary stabilizing lipids [1]. The N-dodecanoyl modification in 18:1 Dodecanyl PE converts this behavior: the addition of the third acyl chain imposes lamellar phase organization while retaining latent fusogenicity that can be triggered by physiological divalent cations or low pH [2]. Simply blending DOPE with anionic lipids such as phosphatidylserine or phosphatidylglycerol does not recapitulate this cation-responsive fusion activity, as demonstrated by the absence of fusion when these lipids were substituted for N-C12-DOPE [2]. Consequently, procurement specifications for systems requiring stable lamellar storage followed by triggered fusion cannot be met by DOPE or conventional anionic phospholipids alone.

Quantitative Differentiation of 18:1 Dodecanyl PE from Structural Analogs and Alternative Lipids


Calcium-Dependent Fusion Specificity: 18:1 Dodecanyl PE vs. Phosphatidylserine and Phosphatidylglycerol

In a direct head-to-head comparison within the same study, liposomes containing N-C12-DOPE (the compound of interest) exhibited Ca2+-dependent fusion with erythrocyte ghosts, whereas liposomes prepared with phosphatidylglycerol or phosphatidylserine substituted for N-C12-DOPE showed no observable fusion [1]. Binding of N-C12-DOPE/DOPC (70:30 mol%) liposomes required 1 mM Ca2+, while 1.25 mM Ca2+ plus Mg2+ was sufficient for both lipid mixing and delivery of encapsulated dextrans [1].

Liposome Fusion Cation-Responsive Delivery Erythrocyte Ghost Model

Zeta Potential Modulation: 18:1 Dodecanyl PE vs. Succinyl-PE and Glutaryl-PE

A comparative study of N-carboxyacyl phosphatidylethanolamine derivatives demonstrated that the absolute zeta-potential of liposomes containing Succinyl-PE or Glutaryl-PE exceeded that of liposomes containing Dodecanyl-PE (18:1 Dodecanyl PE) [1]. This quantitative difference in surface charge indicates that the dodecanyl modification produces a more moderate negative surface potential relative to shorter-chain carboxyacyl derivatives, which may be attributed to differing orientation of the carboxyacyl groups at the membrane interface [1].

Liposome Surface Charge Colloidal Stability Carboxyacyl PE Derivatives

Membrane Microviscosity: 18:1 Dodecanyl PE vs. Succinyl-PE and Glutaryl-PE

The same comparative study of N-carboxyacyl PE derivatives found that the addition of Succinyl-PE or Glutaryl-PE to liposomes resulted in even lower microviscosity close to membrane surfaces compared to Dodecanyl-PE [1]. This indicates that the dodecanyl modification preserves higher local membrane order near the bilayer surface than shorter-chain carboxyacyl derivatives, a difference attributed to the orientation of the carboxyacyl groups and the extent of hydrophilic moiety exposure [1].

Membrane Fluidity Bilayer Dynamics Carboxyacyl PE Derivatives

DNA Encapsulation and Transfection Efficiency of N-C12-DOPE/DOPC Liposomes

Liposomes prepared with N-C12-DOPE (18:1 Dodecanyl PE) and DOPC at a 7:3 molar ratio demonstrated efficient plasmid DNA encapsulation using a novel ethanol-based preparation method, achieving approximately 30% total DNA association with lipid and a DNA-to-lipid ratio of about 2 mg/mmol [1]. These N-C12-DOPE/DOPC liposomes exhibited good in vitro transfection activity on OVCAR-3 cells, and significant transfection was maintained even in the presence of 10% fetal bovine serum [1]. Notably, more than 60 mol% N-C12-DOPE was required for detectable transfection, establishing a quantitative threshold for functional activity [1].

Gene Delivery Plasmid DNA Encapsulation Anionic Liposomes

Fusion Requirements: Cation Concentration Thresholds for 18:1 Dodecanyl PE Liposomes

Quantitative titration of divalent cation requirements revealed that N-C12-DOPE/DOPC (70:30) liposomes required 1 mM Ca2+ for binding to erythrocyte ghosts, while a slightly higher concentration of 1.25 mM Ca2+ (with Mg2+ present) was sufficient to trigger both lipid mixing and delivery of encapsulated dextrans [1]. This narrow concentration window (1–1.25 mM Ca2+) for the transition from binding to full fusion/delivery provides a defined trigger threshold for controlled release applications [1]. Fusion in the presence of 3 mM Ca2+ required at least 60 mol% N-C12-DOPE, establishing both cation and composition thresholds [1].

Triggered Release Calcium-Responsive Liposomes Lipid Mixing

Evidence-Backed Application Scenarios for 18:1 Dodecanyl PE Procurement


Calcium-Triggered Liposomal Drug Delivery Systems

Based on the demonstrated Ca2+-dependent fusion specificity, where 1.25 mM Ca2+ triggers lipid mixing and cargo delivery from N-C12-DOPE/DOPC liposomes, 18:1 Dodecanyl PE is uniquely suited for formulations designed to release encapsulated therapeutics upon exposure to physiological extracellular calcium concentrations (~1–2 mM) [1]. Unlike liposomes incorporating phosphatidylserine or phosphatidylglycerol, which showed no fusion under identical conditions, N-C12-DOPE-containing liposomes provide a defined trigger threshold that can be exploited for site-specific delivery to tissues with elevated local calcium or for systemic formulations that remain stable until encountering physiological calcium levels [1].

Serum-Resistant Gene Delivery Vectors

The demonstrated ability of N-C12-DOPE/DOPC liposomes to achieve significant transfection in the presence of 10% fetal bovine serum, with a defined minimum requirement of >60 mol% N-C12-DOPE for activity, positions 18:1 Dodecanyl PE as a critical component for in vivo gene delivery applications where serum stability is essential [1]. The ethanol-based encapsulation method yielding ~30% DNA association and ~2 mg/mmol DNA-to-lipid ratio provides a reproducible formulation protocol that can be directly translated to process development [1].

Stable Lamellar Liposomes with Latent Fusogenicity

The N-dodecanoyl modification uniquely converts DOPE from a non-lamellar (HII phase-promoting) lipid into a lamellar-organizing lipid that retains cation-responsive fusogenic potential [1]. This property is not shared by unmodified DOPE, which requires auxiliary stabilizing lipids to form lamellar structures, nor by conventional anionic phospholipids like phosphatidylserine or phosphatidylglycerol, which lack the cation-triggered fusion activity [1]. 18:1 Dodecanyl PE thus enables single-component solutions for applications requiring shelf-stable lamellar storage followed by triggered membrane fusion upon exposure to physiological stimuli.

Liposome Surface Engineering with Carboxylic Acid Functionality

The terminal carboxylic acid of 18:1 Dodecanyl PE, presented via an 11-carbon linker from the DOPE headgroup, provides a defined reactive handle for bioconjugation while maintaining lower absolute zeta-potential and higher membrane surface microviscosity compared to Succinyl-PE or Glutaryl-PE derivatives [1]. This combination of properties—accessible carboxyl group for conjugation, moderate surface charge for reduced non-specific protein adsorption, and preserved membrane order for cargo retention—makes 18:1 Dodecanyl PE the preferred choice among carboxyacyl PE derivatives for targeted liposome applications requiring both functionalization capability and formulation stability [1].

Technical Documentation Hub

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